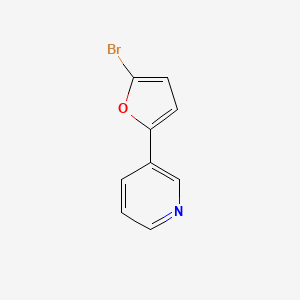

3-(5-Bromo-2-furanyl)-pyridine

Description

Significance of Furan (B31954) and Pyridine (B92270) Scaffolds in Advanced Chemical Systems

Heterocyclic compounds, which feature rings containing at least one non-carbon atom, form the backbone of a vast array of functional molecules. Among these, furan and pyridine are two of the most significant and ubiquitous scaffolds in chemistry. google.com The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental component of many biochemicals essential to life, including certain vitamins and alkaloids. google.com In industrial applications, pyridine and its derivatives serve as crucial solvents, reagents, and precursors for the synthesis of pharmaceuticals and agrochemicals.

The furan ring, a five-membered heterocycle containing one oxygen atom, is also a staple in organic chemistry. google.com While present in some natural products, its primary role is as a versatile intermediate. For instance, furfural, a simple furan derivative, is readily obtained from biomass and serves as a key starting material for producing industrial chemicals, including precursors to nylon. The presence of these distinct heterocyclic systems within a single molecule can impart unique electronic and conformational properties, making them prized structures in the design of advanced materials and biologically active compounds.

The Role of Halogen Substituents in Directed Organic Transformations

Halogen atoms, when attached to an organic framework, are not merely passive substituents; they are highly functional handles that direct the course of chemical reactions. Bromine, in particular, is a powerful tool in modern organic synthesis. The presence of a bromine atom on an aromatic or heteroaromatic ring introduces a site of defined reactivity. This is primarily due to its ability to act as an effective leaving group in various transition-metal-catalyzed cross-coupling reactions.

Furthermore, the carbon-bromine bond is susceptible to oxidative addition by low-valent metal catalysts, such as palladium, which is the key initiation step for widely used transformations like the Suzuki-Miyaura, Heck, and Sonogashira couplings. The electron-withdrawing nature of halogens also influences the electronic properties of the ring system to which they are attached. More recently, the ability of halogens (especially bromine and iodine) to act as electrophilic centers in what is known as "halogen bonding" has been recognized as a significant noncovalent interaction for controlling molecular assembly and recognition.

Overview of Synthetic Challenges and Opportunities for Bromo-Substituted Furan-Pyridine Conjugates

The construction of molecules containing directly linked furan and pyridine rings presents unique synthetic challenges. The principal difficulty often lies in forming the carbon-carbon bond between the two distinct heterocyclic systems with high efficiency and regiochemical control. Strategies can be broadly divided into two categories: constructing the furan ring onto a pre-existing pyridine or building the pyridine ring onto a furan precursor. Both approaches can require multi-step sequences and careful management of functional group compatibility.

However, these challenges create significant opportunities for innovation in synthetic methodology. The development of powerful cross-coupling reactions has provided a more direct and modular route to these conjugates. Specifically, the presence of a bromo-substituent on one of the rings provides a clear and reliable reactive handle for such transformations. This allows for the coupling of a bromo-furan with a pyridyl-organometallic reagent (or vice versa), offering a convergent and flexible approach. The bromo-substituent in the final conjugate also presents a valuable opportunity for further molecular diversification, allowing for subsequent coupling reactions to build even more complex and functional molecular architectures.

Structure

2D Structure

Properties

IUPAC Name |

3-(5-bromofuran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGAGBXAUXMXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480818 | |

| Record name | Pyridine, 3-(5-bromo-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-31-6 | |

| Record name | Pyridine, 3-(5-bromo-2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 5 Bromo 2 Furanyl Pyridine and Its Structural Analogs

Strategic Retrosynthetic Approaches to the 2,3'-Bifunctional Heterocyclic Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. slideshare.net For a 2,3'-bifunctional heterocyclic core like 3-(5-bromo-2-furanyl)-pyridine, the primary disconnection strategies involve breaking the carbon-carbon bond between the two heterocyclic rings or constructing one or both of the rings.

Disconnection Strategies Based on Carbon-Carbon Bond Formation

The most direct retrosynthetic disconnection of this compound involves cleaving the C-C bond between the furan (B31954) and pyridine (B92270) rings. This approach leads to two key synthons: a 3-pyridyl synthon and a 5-bromo-2-furanyl synthon. The corresponding chemical equivalents for these synthons are typically a pyridine-containing organometallic reagent and a 2-bromo-5-halofuran, or vice versa. This disconnection logically points towards a cross-coupling reaction as the key bond-forming step.

A prevalent and highly effective method for this transformation is the Suzuki-Miyaura coupling reaction. This involves the reaction of a pyridine boronic acid or its ester with a 2,5-dibromofuran. Alternatively, a 3-halopyridine can be coupled with a 5-bromo-2-furanylboronic acid derivative. The choice between these two routes often depends on the availability and stability of the starting materials.

Ring-Forming Strategies for Furan and Pyridine Moieties

Furan Ring Synthesis: The Paal-Knorr synthesis is a classical method for constructing furan rings from 1,4-dicarbonyl compounds. mdpi.comresearchgate.net In the context of this compound, a retrosynthetic approach could involve a precursor containing a pyridine moiety attached to a 1,4-dicarbonyl functionality, which would then be cyclized to form the furan ring. Subsequent bromination would then yield the target molecule. Other methods for furan synthesis include the Feist-Benary synthesis and tandem cycloaddition reactions. mdpi.comresearchgate.net

Pyridine Ring Synthesis: The synthesis of the pyridine ring can be achieved through various condensation reactions. baranlab.org The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. baranlab.org For the synthesis of this compound, a retrosynthetic strategy could involve a 2-(5-bromo-2-furanyl) substituted aldehyde as one of the key components. Another approach is the Kröhnke pyridine synthesis, which offers a versatile route to substituted pyridines. baranlab.org More modern approaches often utilize cycloaddition reactions to construct the pyridine ring. baranlab.org

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom on the furan ring of this compound is a key functional handle for further molecular elaboration through metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of aryl and heteroaryl substituents.

Suzuki-Miyaura Cross-Coupling Methodologies for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is particularly well-suited for the arylation and heteroarylation of this compound.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and its associated ligands. A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂. thieme-connect.comresearchgate.net The ligand plays a crucial role in stabilizing the palladium center, facilitating the catalytic cycle, and influencing the reaction's efficiency and selectivity.

For the coupling of bromo-heterocycles like this compound, phosphine (B1218219) ligands are commonly employed. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and SPhos, have been shown to be effective in promoting the coupling of challenging substrates. thieme-connect.comthieme-connect.com The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their strong σ-donating ability and steric bulk, which can lead to highly active and stable catalysts. thieme-connect.comrsc.org The choice of catalyst and ligand often requires empirical optimization for each specific substrate combination.

Below is a table summarizing the performance of different palladium catalysts in a model Suzuki-Miyaura coupling reaction.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 80 | 85 |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 92 researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 95 thieme-connect.com |

| PdCl₂(CH₃CN)₂ | - | K₂CO₃ | Dioxane | 80 | 94 mdpi.comresearchgate.net |

This table is illustrative and based on typical conditions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

The nature of the organoboron reagent, whether it is a boronic acid (RB(OH)₂) or a boronic ester (RB(OR)₂), significantly impacts the Suzuki-Miyaura reaction. Boronic acids have historically been the reagents of choice due to their high reactivity and atom economy. rsc.org However, they can be prone to side reactions such as protodeboronation, especially with electron-deficient or certain heterocyclic boronic acids. thieme-connect.comnih.gov

Boronic esters, such as pinacol (B44631) esters, offer greater stability and are less susceptible to protodeboronation. rsc.orgnih.gov While it was once thought that boronic esters needed to hydrolyze to the corresponding boronic acid to participate in the catalytic cycle, recent studies have shown that they can transmetalate directly. nih.govacs.orgacs.org The reactivity of boronic esters can be tuned by the electronic properties of the diol backbone, with more electron-withdrawing diols leading to faster transmetalation rates in some cases. nih.govacs.orgacs.org The choice between a boronic acid and a boronic ester often involves a trade-off between reactivity and stability, and the optimal choice can depend on the specific coupling partners and reaction conditions.

Stereochemical and Regiochemical Considerations in Cross-Coupling

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds. However, when applied to heteroaromatic systems like this compound, careful consideration of stereochemistry and regiochemistry is paramount to ensure the desired product is obtained selectively.

The inherent electronic properties of the pyridine and furan rings dictate the regioselectivity of cross-coupling reactions. The pyridine ring, being electron-deficient, influences the reactivity of adjacent coupling sites. Conversely, the furan ring is electron-rich. In the case of this compound, the bromine atom at the 5-position of the furan ring is the primary site for cross-coupling reactions.

The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling regioselectivity. For instance, in Suzuki-Miyaura coupling, palladium catalysts are commonly employed. The steric and electronic properties of the phosphine ligands coordinated to the palladium center can direct the coupling to a specific position, minimizing the formation of undesired isomers. For example, the use of sterically hindered ligands can favor coupling at less hindered positions.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly effective method for the alkynylation of aryl and vinyl halides, and it has been successfully applied to the synthesis of alkynyl derivatives of this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with the copper acetylide and subsequent reductive elimination to afford the alkynylated product. nih.gov The use of a copper co-catalyst allows the reaction to be carried out under milder conditions. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are advantageous for substrates that are sensitive to copper. wikipedia.org These methods often employ specialized ligands, such as N-heterocyclic carbenes (NHCs), to stabilize the palladium catalyst and promote efficient coupling. wikipedia.org The reaction conditions, including the choice of solvent and base, can significantly influence the reaction's efficiency and yield. For instance, a study on the Sonogashira coupling of bromocyanofluoro pyridine nuclei demonstrated a two-step procedure to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from their bromo-precursors. soton.ac.uk

A variety of terminal alkynes can be coupled with this compound using the Sonogashira reaction, providing access to a diverse range of functionalized derivatives. The reaction generally exhibits good functional group tolerance. soton.ac.uk

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp | Good | soton.ac.uk |

| PdCl₂(PCy₃)₂ | None | - | - | - | Good | organic-chemistry.org |

| Pd(OAc)₂/I₂/PPh₃ | None | Et₃N | - | - | 44-88% | nih.gov |

Negishi and Stille Coupling Applications for Alkyl and Aryl Substitutions

Negishi Coupling:

The Negishi cross-coupling reaction provides a powerful method for the formation of carbon-carbon bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.govacs.org This method is particularly useful for introducing alkyl and aryl groups onto the this compound scaffold.

A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. nih.gov These reagents can be prepared from the corresponding alkyl or aryl halides and exhibit lower basicity compared to other organometallic reagents like Grignard or organolithium reagents, which minimizes side reactions. nih.gov The choice of catalyst and ligand is critical for achieving high yields and selectivity. For instance, palladium catalysts with electron-rich and bulky phosphine ligands, such as SPhos and CPhos, have proven effective in the Negishi coupling of secondary alkylzinc halides with aryl bromides. nih.gov

Stille Coupling:

The Stille coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. thieme-connect.de This reaction is also a valuable tool for the alkylation and arylation of this compound.

Organostannanes are generally stable, tolerant of a wide range of functional groups, and can be purified by chromatography. However, a significant drawback of the Stille reaction is the toxicity and difficulty of removing tin byproducts. Despite this, the Stille coupling remains a widely used method in organic synthesis. For instance, a highly chemoselective Negishi cross-coupling reaction between alkylzinc reagents and 2-bromo-5(or 6)-tri-n-butylstannylpyridines has been reported, where the Stille coupling could be subsequently performed on the tin-containing product. nih.gov

| Coupling Reaction | Catalyst | Ligand | Organometallic Reagent | Electrophile | Reference |

| Negishi | Pd(OAc)₂ | SPhos | Alkylzinc halide | Aryl bromide | nih.gov |

| Negishi | Pd(PPh₃)₄ | PPh₃ | Alkylzinc reagent | 2-Bromo-5-stannylpyridine | nih.gov |

| Stille | Pd(0) complex | Bidentate phosphine | Organostannane | Aryl iodide | thieme-connect.de |

Nickel-Catalyzed Reductive Coupling Approaches

Nickel-catalyzed reductive cross-coupling has emerged as a powerful and practical alternative for the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds, avoiding the pre-formation of organometallic reagents. oaepublish.comresearchgate.net These reactions typically involve the coupling of two electrophiles in the presence of a nickel catalyst and a stoichiometric reductant.

For the synthesis of derivatives of this compound, this approach allows for the coupling of the bromo-substituted furan ring with various alkyl or aryl halides. A notable advantage is the ability to couple tertiary alkyl bromides, leading to the formation of molecules with all-carbon quaternary centers. organic-chemistry.org The reaction conditions are generally mild, and the method exhibits broad substrate scope and high functional group tolerance. researchgate.netorganic-chemistry.org

Different ligands can be employed to modulate the reactivity and selectivity of the nickel catalyst. For example, di(2-picolyl)amines and bathophenanthroline (B157979) have been used as ligands in the nickel-catalyzed reductive coupling of aryl halides with alkyl bromides. researchgate.net The choice of reductant, such as zinc metal, is also a critical parameter for the success of these reactions. acs.org

Recent developments include photoredox/nickel dual-catalyzed reductive couplings, which further expand the scope and applicability of these transformations. oaepublish.com

| Catalyst | Ligand | Reductant | Electrophile 1 | Electrophile 2 | Reference |

| NiBr₂·diglyme | dppf | Zn | Thioether | Alkyl bromide | acs.org |

| Ni(II) source | Diamine | Metal reductant | Heterocyclic bromide | Aryl bromide | researchgate.net |

| Ni catalyst | - | - | Bromopyridine | Tertiary alkyl bromide | organic-chemistry.org |

De Novo Heterocyclic Ring Construction Strategies

In addition to modifying a pre-existing pyridine ring, the synthesis of this compound and its analogs can be achieved through the construction of the pyridine ring itself. These de novo strategies offer a high degree of flexibility in introducing various substituents onto the pyridine core.

Condensation Reactions for Pyridine Ring Formation

Condensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of carbonyl compounds with an amine source. baranlab.orgacsgcipr.org These methods can be performed as linear sequences or as multi-component reactions (MCRs), which offer increased efficiency and atom economy. acsgcipr.org

One general approach involves the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives. baranlab.org The initial product is often a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. baranlab.org Variations of this method have been developed to allow for the synthesis of asymmetrically substituted pyridines. baranlab.org

Hantzsch Dihydropyridine and Pyridine Synthesis Variants

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.orgscispace.com The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org The driving force for this oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org

The classical Hantzsch synthesis has several drawbacks, including potentially harsh reaction conditions and long reaction times. wikipedia.org To address these limitations, numerous modifications have been developed. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. wikipedia.orgbeilstein-journals.org Green chemistry approaches have also been explored, such as using water as a solvent or employing ionic liquids as catalysts. wikipedia.org

For the synthesis of a molecule like this compound, a key starting material would be 5-bromofuran-2-carbaldehyde. This aldehyde would be condensed with two equivalents of a β-ketoester and an ammonia source. Subsequent oxidation would yield the desired pyridine ring fused to the 5-bromofuran moiety.

The Bohlmann–Rahtz pyridine synthesis is another related method that can provide pyridines directly without the need for an oxidation step. acsgcipr.orgbeilstein-journals.org This reaction involves the condensation of an enamine with a propargyl aldehyde. beilstein-journals.org

| Synthesis Variant | Key Reactants | Conditions | Product | Reference |

| Classical Hantzsch | Aldehyde, β-ketoester (2 equiv.), ammonia | Reflux in ethanol | 1,4-Dihydropyridine | scispace.com |

| Microwave-assisted Hantzsch | Phenylpropargyl aldehyde, enamine (2 equiv.) | Microwave, 100 °C, 1 min | Dihydropyridine | beilstein-journals.org |

| Green Hantzsch | Benzaldehyde, ethyl acetoacetate, ammonium acetate | Ultrasonic irradiation in aqueous micelles | 1,4-Dihydropyridine | wikipedia.org |

Cycloaddition Reactions for Pyridine Ring Formation

Cycloaddition reactions provide a powerful and convergent route to cyclic systems, including the pyridine ring. These methods involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.

The hetero-Diels-Alder reaction, a variant of the classic Diels-Alder reaction, is a key strategy for synthesizing nitrogen-containing heterocycles. rsc.org Specifically, the [4+2] cycloaddition between a 1-azadiene (a four-π-electron system containing a nitrogen atom) and a dienophile (a two-π-electron system, such as an alkyne or alkene) can construct the pyridine skeleton. scite.aibaranlab.org

However, the direct cycloaddition of simple α,β-unsaturated imines (a type of 1-azadiene) is often electronically and conformationally disfavored. baranlab.org To overcome this, the reaction is typically performed under inverse-electron-demand conditions. baranlab.orgnih.gov

The inverse-electron-demand Diels-Alder (IEDDA) reaction is the most successful cycloaddition approach for pyridine synthesis. wikipedia.org This reaction involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org This is the opposite of the electronic requirements for a standard Diels-Alder reaction.

In this context, electron-deficient azadienes, such as 1,2,4-triazines or 1,2,4,5-tetrazines, are commonly used as the diene component. wikipedia.orgacsgcipr.org These react with electron-rich dienophiles like enamines, ynamines, or enol ethers. wikipedia.orgnih.gov The initial cycloaddition forms a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to extrude a stable small molecule (e.g., N₂ from a tetrazine or HCN from a triazine), leading to an aromatized pyridine ring. wikipedia.orgacsgcipr.org The Boger pyridine synthesis, which utilizes 1,2,4-triazines and enamines, is a prominent example of this powerful strategy. wikipedia.org This approach allows for the controlled synthesis of highly substituted pyridines that are often difficult to access through other methods. wikipedia.org

Table 2: Components in Inverse-Demand Diels-Alder Pyridine Synthesis

| Electron-Poor Diene Example | Electron-Rich Dienophile Example | Extruded Molecule | Product | Ref. |

|---|---|---|---|---|

| 1,2,4,5-Tetrazine | Enamine / Ynamine | N₂ | 1,2-Diazine (can react further) | nih.gov |

| 1,2,4-Triazine | Enamine | HCN or RCN | Pyridine | wikipedia.orglookchem.com |

| 1,2-Oxazin-6-one | Enamine | CO₂ | Pyridine | researchgate.net |

Oxidative Cyclization Routes to Furan and Pyridine Derivatives

Oxidative cyclization reactions are a class of transformations where a ring is formed concurrently with an oxidation event. This strategy can be applied to form either the furan or the pyridine ring of the target molecule from acyclic precursors.

For the synthesis of furan derivatives, such as the 5-bromofuran moiety, one effective method involves the oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents. organic-chemistry.org For instance, treatment of a suitably substituted unsaturated acid with an in situ-generated PhI(OTf)₂ can induce an intramolecular cyclization to yield a furan-2-one, a versatile intermediate. organic-chemistry.org Other approaches include electrochemical oxidative cyclization of 2-alkynylphenols to form benzofurans, a strategy that could be adapted for simple furans. frontiersin.org

To construct the pyridine ring, various oxidative cyclization methods are available. A copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones has been used to synthesize fused pyridine systems like Current time information in Bangalore, IN.chinesechemsoc.orgnih.govtriazolo[1,5-a]pyridines. researchgate.netorganic-chemistry.org Another powerful technique is the palladium-catalyzed intramolecular oxidative cyclization of ortho-cinnamyl phenols to produce 2-benzyl benzo[b]furans, showcasing a 5-exo-trig process. acs.org While these examples lead to fused or different heterocyclic systems, the underlying principle of metal-catalyzed C-H activation followed by cyclization and oxidation can be conceptually applied to the synthesis of the pyridine ring from appropriately designed acyclic precursors. nih.gov

Skeletal Editing and Ring Transformation Strategies Applied to Pyridine Systems

Beyond de novo synthesis, advanced strategies have emerged that modify the very core of an existing aromatic ring, known as skeletal editing. uni-muenster.de These techniques are distinct from peripheral editing (functionalizing C-H bonds) as they involve the cleavage of robust bonds within the ring and the insertion or swapping of atoms. nih.govuni-muenster.de

One groundbreaking strategy is the direct skeletal editing of pyridines via an atom-pair swap. In a one-pot sequence, a pyridine can be converted into a benzene (B151609) or naphthalene (B1677914) derivative. nih.govresearchgate.net The process involves a dearomatization step to activate the inert pyridine ring, followed by a cycloaddition reaction and a rearomatizing retrocycloaddition. This C-N to C-C atom-pair swap allows for modular diversification of the core scaffold in a way that is impossible with traditional methods. nih.govresearchgate.net

Another innovative approach is degenerate ring transformation (DRT). This methodology involves the exchange of atoms within the pyridine skeleton with identical atoms from external reagents. chinesechemsoc.org For example, a superoxide (B77818) radical anion-triggered DRT of N-benzylpyridinium salts facilitates a ring-opening, 6π-electrocyclization, and rearomatization cascade. This process reconstructs the pyridine core while selectively installing new functional groups at specific positions, such as an aryl group at C2 and a formyl group at C3. chinesechemsoc.org

Ring transformation strategies can also convert pyridines into other ring systems. For example, para-substituted pyridines have been converted into meta-substituted anilines through a sequence of ring-opening and a (5 + 1) ring-closing reaction, effectively replacing the pyridine nitrogen with a methine group. acs.org These cutting-edge methods represent a paradigm shift in synthetic chemistry, enabling the late-stage modification of complex molecules by directly manipulating the heterocyclic core. acs.org

Conversion of Carbon-Nitrogen to Carbon-Carbon Atom Pairs within Heterocyclic Rings

The transformation of a carbon-nitrogen (C-N) bond into a carbon-carbon (C-C) bond within a heterocyclic ring is a powerful, albeit complex, strategy for skeletal modification. These reactions fundamentally alter the ring structure, providing access to scaffolds that may be difficult to synthesize through more conventional methods.

One emerging area involves the use of transition-metal catalysis to direct the activation and cleavage of C-C bonds adjacent to a nitrogen atom. For instance, rhodium-catalyzed reactions have been developed where secondary amines and anilines act as directing groups to facilitate the regioselective C-C bond activation of nonactivated cyclopropanes. nih.gov While not a direct conversion of a C-N bond, this method demonstrates how nitrogen atoms can be used to orchestrate C-C bond formation in their vicinity, leading to the synthesis of challenging seven- and eight-membered lactams through carbonylative C-N bond formation. nih.gov

A more direct approach involves denitrogenative reactions, where a nitrogen-containing functional group is extruded from a ring, leading to the formation of a new C-C bond. acs.org For example, reactions involving triazole intermediates can be used to convert them into other heterocyclic systems through transition-metal-catalyzed denitrogenative transannulation. acs.org Another strategy involves the reaction of N-pivaloyloxy-N-alkoxyamides, which can promote the intramolecular coupling of C-C bonds via isodiazene intermediates that extrude dinitrogen (N₂). acs.org This approach effectively "deletes" nitrogen from organic molecules to forge new carbon-carbon bonds. acs.org Such strategies, while not yet standard for pyridine synthesis, represent the frontier of heterocyclic chemistry and offer potential pathways for converting nitrogen-containing rings into novel carbocyclic or different heterocyclic systems.

Theoretical studies have also investigated the formation of C-C bonds between nitrogen heterocyclic carbenes (NHCs) and CO₂, where NHCs act as electron-pair donors. acs.orgacs.org These studies provide fundamental insights into the nature of C-C bond formation involving heterocyclic fragments. acs.orgacs.org

Rearrangement Reactions Facilitating Skeletal Modifications

Skeletal rearrangement reactions offer a powerful tool for transforming readily available heterocyclic systems into more complex or functionally diverse structures. These reactions can alter ring size, atom arrangement, and substitution patterns, providing novel entryways to desired scaffolds like the furan-pyridine system.

One notable example is the intramolecular rhodium-catalyzed reaction of 1-tosyl-1,2,3-triazoles with furans. rsc.orgresearchgate.net In this process, a transient rhodium azavinyl carbene species is generated, which then reacts with the tethered furan ring. researchgate.net This triggers a domino transformation sequence involving the opening of the furan ring and a subsequent 6π-azaelectrocyclization, ultimately forming a pyridine ring. researchgate.net This method allows for the one-pot synthesis of valuable 2-formyl- and 2-acetylpyridine (B122185) building blocks from easily accessible (furan-2-ylmethyl)propargyl amines. rsc.orgresearchgate.net

Photochemical reactions also enable significant skeletal modifications. Visible-light-mediated energy-transfer catalysis can facilitate rearrangements in pyridines. chinesechemsoc.org The di-π-ethane rearrangement of pyridines, for example, allows for the construction of three-membered ring structures and the precise skeletal remodeling of complex pyridine scaffolds. chinesechemsoc.org While these products are structurally different from the target molecule, the methodology highlights the potential for profound skeletal changes initiated by photo-induced radical transformations. chinesechemsoc.orgchemrxiv.org

Furthermore, oxidative rearrangements can convert one heterocycle into another. A developed method shows the oxidative rearrangement of 2-(2-aminobenzyl)furans to afford 2-(2-acylvinyl)indoles. acs.org Although this specific reaction yields indoles, it exemplifies the principle of furan ring rearrangement to construct a new, fused heterocyclic system. acs.org Such ring-opening and ring-closing cascades are synthetically valuable; for instance, a furan ring opening followed by a pyridine ring closure has been used to efficiently synthesize 6H-isochromeno[4,3-b]pyridin-6-ones. acs.org

Synthesis of Key Halogenated Heterocyclic Precursors

The construction of this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This approach necessitates the synthesis of two key building blocks: a bromo-substituted furan and a pyridine derivative (typically a boronic acid or another halogenated pyridine). The efficient and regioselective preparation of these precursors is therefore critical.

Preparation of Bromo-Substituted Furan Derivatives

Bromo-substituted furans are crucial intermediates in organic synthesis, serving as versatile partners in cross-coupling reactions. clockss.org The target "5-bromo-2-furanyl" moiety requires the synthesis of a 2,5-disubstituted furan.

Electrophilic bromination is a common method for introducing bromine onto a furan ring. clockss.org However, the reaction can be aggressive, leading to polyhalogenated products. pharmaguideline.com To achieve monobromination, milder conditions are required. A straightforward and scalable procedure for preparing 2-bromofuran (B1272941) involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures (e.g., –5°C). pharmaguideline.comresearchgate.net This method often avoids the need for complex purification steps. researchgate.net For furan rings already bearing an electron-withdrawing substituent at the 2-position, electrophilic bromination typically directs the bromine to the 5-position. pharmaguideline.com

Other synthetic strategies include halogen-induced cyclization and the cyclocondensation of halogenated precursors, though these can be limited by the accessibility of the starting materials. clockss.org A novel method for synthesizing 3-bromofuran (B129083) derivatives involves the Me₃Al-mediated 5-exo cyclization of γ,δ-epoxy-(E)-α-bromoacrylates. clockss.org While this produces a different isomer, it highlights advanced cyclization techniques for creating specific bromo-substituted furans. clockss.org

The prepared bromo-furans are versatile synthetic handles. The bromine atom can be used not only in palladium-mediated couplings but also in direct nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents. acs.orgacs.org

Table 1: Selected Synthetic Methods for Bromo-Substituted Furans

| Method | Reagents & Conditions | Product Type | Key Findings & Reference |

| Electrophilic Bromination | N-Bromosuccinimide (NBS), Dimethylformamide (DMF), low temp. | 2-Bromofuran | Simple, scalable procedure for 2-bromofuran without complex purification. researchgate.net |

| Electrophilic Bromination | Bromine, Dioxane, -5°C | 2-Bromofuran | Milder conditions to control polyhalogenation. pharmaguideline.com |

| Cyclization | γ,δ-epoxy-(E)-α-bromoacrylates, Me₃Al-H₂O or Me₃Al-(CF₃)₂CHOH | 3-Bromofuran derivatives | Provides access to 3-substituted bromofurans which are difficult to obtain via direct bromination. clockss.org |

| Substitution | 2-Silylbenzo[b]furans, Brominating agent | 2-Bromobenzo[b]furans | Bromo-desilylation to install a bromine atom at a specific position. acs.org |

Synthesis of Bromo-Substituted Pyridine Derivatives

Bromo-substituted pyridines are fundamental building blocks for constructing more complex pyridine-containing molecules. researchgate.netderpharmachemica.com The synthesis of 3-bromopyridine (B30812) or its derivatives is essential for the eventual coupling to the furan moiety.

Direct electrophilic halogenation of the pyridine ring is challenging due to the electron-deficient nature of the aromatic system caused by the nitrogen atom. gcwgandhinagar.com However, the reaction can be achieved under specific conditions. Activating the pyridine ring, for instance by converting it to a pyridine-N-oxide, can facilitate electrophilic substitution. gcwgandhinagar.com

A highly effective and modern approach for functionalizing pyridines is through bromine-magnesium exchange. researchgate.net Treating bromopyridines with reagents like isopropylmagnesium chloride (iPrMgCl) at room temperature generates pyridyl Grignard reagents. researchgate.net This method can be used on 2-, 3-, and 4-bromopyridines to introduce various functional groups. For di-brominated pyridines, this exchange can occur with high regioselectivity, allowing for sequential functionalization. researchgate.net

Alternative methods include nucleophilic substitution on appropriately substituted pyridines or using specialized brominating agents. For example, 2-bromo-6-hydroxymethylpyridine has been synthesized cleanly and in good yield using Turbo Grignard reagents. mdpi.com

Table 2: Selected Synthetic Methods for Bromo-Substituted Pyridines

| Method | Starting Material | Reagents & Conditions | Product Type | Key Findings & Reference |

| Bromine-Magnesium Exchange | Bromopyridines (2-, 3-, or 4-) | iPrMgCl, THF, room temp., then electrophile | Functionalized Pyridines | Allows for the synthesis of various functionalized pyridines from bromopyridines. researchgate.net |

| Halogenation | Pyridine derivatives | Bromine, catalyst | Bromopyridines | Direct bromination, though can be challenging due to the electron-deficient ring. |

| Nucleophilic Substitution | 4-(tert-butyl)pyridine | N-Bromosuccinimide (NBS) | 2-Bromo-4-(tert-butyl)pyridine | Regioselective bromination using NBS. |

| Grignard Reaction | 2,6-Dibromopyridine | n-BuLi, THF, -78°C, then paraformaldehyde | 2-Bromo-6-hydroxymethylpyridine | Selective lithiation followed by reaction with an electrophile. mdpi.com |

| Suzuki Coupling Precursor Synthesis | 5-Bromo-2-methylpyridin-3-amine | Acetic anhydride | N-[5-bromo-2-methylpyridine-3-yl]acetamide | Preparation of a brominated pyridine amide for subsequent Suzuki reactions. mdpi.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 5 Bromo 2 Furanyl Pyridine

Reactivity Profiles of the Bromine Moiety

The bromine atom on the furan (B31954) ring is the primary site for a variety of functionalization reactions. Its reactivity is influenced by the electronic properties of the furan ring and the attached pyridine (B92270) moiety.

Radical Reactions Initiated at the C-Br Bond

The carbon-bromine bond in 3-(5-Bromo-2-furanyl)-pyridine can undergo homolytic cleavage to initiate radical reactions. This process can be triggered by thermal or photochemical means, or by using a radical initiator. The relatively low bond dissociation energy of the C-Br bond facilitates the formation of a 2-(3-pyridinyl)-5-furanyl radical.

The initiation step involves the generation of a radical species, which then abstracts the bromine atom from the substrate to form the furanyl radical.

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light generates initial radicals.

Propagation: The generated furanyl radical can participate in a variety of subsequent reactions. A common pathway is hydrogen abstraction from a suitable donor molecule to yield 3-(2-furanyl)-pyridine. Alternatively, it can add across double bonds in intermolecular or intramolecular fashion, leading to more complex structures. For instance, the reduction of 6-bromo-1-hexene (B1265582) with tributyltin hydride involves a radical intermediate that can either abstract a hydrogen or undergo intramolecular cyclization.

Termination: The reaction ceases when two radical species combine.

The stability of the intermediate furanyl radical influences the reaction's feasibility. While aromatic radicals are generally less stable than allylic or tertiary radicals, the delocalization within the furan ring provides some stabilization.

Chemo- and Regioselective Functionalization of the Bromine Atom

The most versatile and widely employed method for modifying the bromine moiety involves transition metal-catalyzed cross-coupling reactions. These reactions are highly chemo- and regioselective, allowing for the precise installation of a wide array of substituents at the C5-position of the furan ring.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are exceptionally effective for forming new carbon-carbon and carbon-heteroatom bonds at the site of the C-Br bond.

Suzuki Coupling: This reaction couples the bromo-furan with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl structures. Studies on 2-bromofuran (B1272941) show that various palladium catalysts, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄, can effectively catalyze the coupling with different arylboronic acids to yield 2-arylfurans.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the bromo-furan. This method is known for its high functional group tolerance. For example, a key step in the synthesis of a biologically active benzofuran (B130515) involved a Negishi reaction coupling a 2-bromobenzofuran (B1272952) derivative with methylzinc bromide, achieving a 93% yield.

Stille Coupling: This involves the coupling with an organotin reagent.

Heck Coupling: This reaction forms a new C-C bond by coupling with an alkene.

Sonogashira Coupling: This method is used to introduce alkyne functionalities by coupling with a terminal alkyne.

The table below summarizes typical conditions for Suzuki coupling reactions based on studies with 2-bromofuran, which serve as a model for the reactivity of this compound.

| Aryl Boronic Acid | Palladium Catalyst | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 70 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 92 |

| 2-Methylphenylboronic acid | Pd(PPh₃)₄ | 79 |

| 4-Chlorophenylboronic acid | PdCl₂(PPh₃)₂ | 80 |

Lithium-Halogen Exchange: Another powerful strategy for functionalizing the C-Br bond is through lithium-halogen exchange. Treatment of this compound with an organolithium reagent, typically n-butyllithium or t-butyllithium at low temperatures, results in the rapid and clean replacement of the bromine atom with lithium. The resulting 5-lithio-3-(2-furanyl)-pyridine is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce new functional groups.

| Organolithium Reagent | Electrophile | Resulting Functional Group |

|---|---|---|

| n-BuLi | DMF | -CHO (Formyl) |

| t-BuLi | CO₂ | -COOH (Carboxyl) |

| n-BuLi | (CH₃)₂CO | -C(OH)(CH₃)₂ (Tertiary alcohol) |

| n-BuLi | CH₃I | -CH₃ (Methyl) |

Reactions and Transformations of the Furan Ring

The furan ring itself is a reactive entity, susceptible to both electrophilic attack and ring-opening transformations.

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring in this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the oxygen heteroatom. However, its reactivity is modulated by the two substituents. The pyridine ring at the C2 position acts as an electron-withdrawing group, deactivating the furan ring relative to unsubstituted furan. The bromine atom at the C5 position is also deactivating but directs incoming electrophiles to the ortho and para positions (C4 and C2, respectively).

Considering these effects, the most probable site for electrophilic attack is the C4 position. The C3 position is sterically hindered and electronically less favored. The C2 and C5 positions are already substituted.

Typical EAS reactions on furans must be conducted under mild conditions, as the furan ring is sensitive to strong acids, which can cause polymerization or ring-opening.

Halogenation: Introduction of another halogen (e.g., chlorine or iodine) would likely occur at the C4 position using mild halogenating agents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS).

Nitration: Nitration can be achieved using milder reagents such as acetyl nitrate (B79036) (CH₃COONO₂) to avoid degradation of the furan ring.

**Friede

Derivatization at Unsubstituted Positions of the Furan Ring

The furan ring in this compound possesses two unsubstituted C-H bonds at the C3 and C4 positions. As an electron-rich aromatic system, furan typically undergoes electrophilic aromatic substitution. However, the reactivity of the furan moiety in this specific molecule is significantly modulated by the strongly electron-withdrawing nature of the attached pyridine ring, which deactivates the furan towards electrophilic attack.

Direct electrophilic substitution at the C3 and C4 positions is therefore challenging. A more viable strategy for functionalization at these sites involves metallation, specifically lithiation, followed by quenching with an appropriate electrophile. While the most acidic proton in a simple furan is at the α-position (C2/C5), both of these positions are substituted in the target molecule. Deprotonation at the β-positions (C3/C4) would require a strong, non-nucleophilic base.

Alternatively, metal-halogen exchange offers a powerful method for generating a reactive organometallic intermediate. Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures is expected to result in a rapid bromine-lithium exchange at the C5 position of the furan ring. wikipedia.orgwikiwand.com This generates a 5-lithio-2-(3-pyridyl)furan intermediate, which can then be trapped with a variety of electrophiles (E+) to install new functional groups at this position, as depicted in the following general scheme:

Scheme 1: Proposed Metal-Halogen Exchange and Subsequent Electrophilic Quench

Modern methods involving transition-metal-catalyzed C-H activation present another potential avenue for derivatization. Palladium-catalyzed direct arylation, for instance, has been successfully applied to various furan and thiofuran substrates, although the electronic deactivation by the pyridine ring would need to be considered in catalyst and condition selection. mdpi.com

Reactions and Functionalization of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This electronic character dictates its reactivity, making it susceptible to nucleophilic and radical attack, particularly at the C2, C4, and C6 positions, while being resistant to electrophilic substitution. rsc.orgnih.gov

The nitrogen atom of the pyridine ring retains a lone pair of electrons, rendering it basic and nucleophilic. It readily reacts with electrophiles.

N-Alkylation: Reaction with alkyl halides (R-X) leads to the formation of quaternary pyridinium (B92312) salts. This modification further increases the electron-deficiency of the ring, enhancing its susceptibility to nucleophilic attack.

N-Oxidation: Treatment with oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding pyridine N-oxide. The formation of the N-oxide significantly alters the electronic properties of the ring, activating the C2 and C4 positions for nucleophilic substitution and also rendering the C3 and C5 positions more amenable to certain electrophilic substitutions. slideshare.net

The following table summarizes these functionalizations:

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpyridinium Salt |

| N-Oxidation | m-CPBA | Pyridine N-Oxide |

Table 1: Functionalization Reactions at the Pyridine Nitrogen

Direct C-H functionalization of pyridines is a highly sought-after transformation that avoids the need for pre-functionalized substrates. rsc.org The intrinsic reactivity of the pyridine ring favors reactions at the α- (C2/C6) and γ- (C4) positions.

Radical Substitution (Minisci Reaction): In an acidic medium, the pyridine nitrogen is protonated, further activating the ring towards attack by nucleophilic radicals. The Minisci reaction allows for the introduction of alkyl groups, typically with high regioselectivity for the C2 and C4 positions. wikipedia.org The choice of radical precursor can be diverse, including carboxylic acids, boronic acids, or alkyltrifluoroborates, often in conjunction with a silver salt or a photoredox catalyst. nih.govnih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): While direct SNAr on an unsubstituted pyridine is not feasible, the reaction can occur if a good leaving group is present. More commonly, nucleophilic addition can be achieved on activated pyridine systems, such as pyridinium salts.

Transition-Metal-Catalyzed C-H Activation: This has become a powerful tool for pyridine functionalization. beilstein-journals.orgrsc.org The pyridine nitrogen can act as a directing group, guiding a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to activate the adjacent C2-H bond for subsequent coupling with various partners. slideshare.netacs.org Achieving regioselectivity at other positions, such as C3 or C4, is more challenging and often requires either specific electronic biasing from other substituents or the installation of an external directing group. nih.govnih.govnih.gov

Building on general C-H functionalization strategies, specific methods have been developed for the regioselective formation of C-C bonds on the pyridine ring.

For the alkylation of this compound, the Minisci reaction stands out as a prime method. wikipedia.org The reaction would proceed via a radical mechanism on the protonated pyridine, with the bulky 3-substituent likely directing the incoming alkyl radical preferentially to the C2, C6, and C4 positions.

For arylation, palladium-catalyzed C-H arylation is a prominent approach. nih.govnih.gov In the absence of a specific directing group other than the pyridine nitrogen itself, these reactions often favor the C2-position. However, the regioselectivity can be highly dependent on the catalyst system, ligands, and reaction conditions. acs.org Alternative methods using arylboronic acids with a silver catalyst have also been developed, proceeding through a radical mechanism analogous to the Minisci reaction. nih.gov

The table below outlines common C-H functionalization methods applicable to pyridine rings.

| Reaction Type | Typical Reagent(s) | Position(s) Targeted | Mechanistic Class |

| Minisci Alkylation | R-COOH, AgNO₃, (NH₄)₂S₂O₈ | C2, C4, C6 | Radical |

| Photoredox Alkylation | Alkyltrifluoroborate, Photocatalyst | C2, C4, C6 | Radical |

| Pd-Catalyzed Arylation | Ar-X, Pd(OAc)₂, Ligand | C2 (N-directed) | Organometallic |

| Ag-Catalyzed Arylation | Ar-B(OH)₂, AgNO₃, K₂S₂O₈ | C2, C4, C6 | Radical |

Table 2: Selected C-H Alkylation and Arylation Methods for Pyridines

Detailed Mechanistic Elucidation of Key Organic Transformations

The most synthetically valuable handle on the this compound molecule is the bromine atom. It serves as an excellent precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a new carbon-carbon bond at the C5 position of the furan ring. wikipedia.orgnih.gov

The Suzuki-Miyaura reaction provides a powerful means to couple this compound with a variety of organoboron reagents. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.org The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the reaction of an active, coordinatively unsaturated Pd(0) complex with the aryl bromide substrate. wikipedia.org The palladium atom inserts into the carbon-bromine bond, cleaving it and forming a new organopalladium(II) complex. This process increases the oxidation state and coordination number of the palladium center. acs.orgacs.org The mechanism can be concerted or proceed through a nucleophilic displacement pathway, depending on the substrate and ligands. researchgate.netchemrxiv.orgnih.gov For aryl bromides, a concerted pathway is common.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide ligand. wikipedia.orgrsc.org For the Suzuki reaction, this process requires activation of the organoboronic acid by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center. libretexts.orgorganic-chemistry.org This step typically proceeds with retention of stereochemistry. acs.org

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic ligands (the furanyl group and the newly transferred group from the boronic acid) on the Pd(II) complex couple to form a new carbon-carbon bond. wikipedia.orglibretexts.org This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups must be positioned cis to one another in the coordination sphere of the palladium. nih.govacs.org The rate of this step is influenced by the electronic properties and steric bulk of both the coupling partners and the ancillary ligands on the palladium. berkeley.eduacs.org

Figure 1: Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound

Understanding Catalytic Cycles for Nickel-Mediated Reactions

Nickel-catalyzed cross-coupling reactions have become a cornerstone in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, often serving as a more economical alternative to palladium. mdpi.com For a substrate like this compound, the carbon-bromine bond on the furan ring is the primary site for nickel-mediated activation. The mechanistic pathways of these reactions are typically centered around two main catalytic cycles: the Ni(0)/Ni(II) cycle and the Ni(I)/Ni(III) cycle.

The classical Ni(0)/Ni(II) catalytic cycle is a widely accepted mechanism for many cross-coupling reactions. researchgate.net The cycle is initiated by the reduction of a Ni(II) precatalyst to an active Ni(0) species, often achieved using a metallic reductant like zinc. nih.gov This Ni(0) complex then undergoes oxidative addition with the aryl halide, this compound, cleaving the C-Br bond to form a Ni(II) intermediate. mdpi.comchemrxiv.org If the reaction is a coupling with an organometallic reagent (e.g., in Suzuki or Negishi couplings), the next step is transmetalation, where the organic group from the organometallic partner is transferred to the nickel center. The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the nickel center, forming the new C-C bond and regenerating the active Ni(0) catalyst. mdpi.com

In recent years, catalytic cycles involving Ni(I) and Ni(III) oxidation states have gained prominence, particularly in photoredox and cross-electrophile coupling reactions. chemrxiv.orgacs.org A plausible pathway begins with a Ni(I) species, which can be generated in situ from a Ni(II) precatalyst. acs.org This Ni(I) complex reacts with the aryl halide via oxidative addition to form a high-valent Ar-Ni(III)-X intermediate. Subsequent ligand exchange or reaction with a nucleophile, followed by reductive elimination, yields the final product and regenerates a Ni(I) species to continue the catalytic cycle. acs.org Some mechanistic proposals also involve single electron transfer (SET) processes, where a low-valent nickel complex transfers an electron to the aryl halide, generating an aryl radical and a Ni(II) species. mdpi.com The specific operative cycle can be influenced by the choice of ligands, reductants, and reaction conditions. researchgate.netchemrxiv.org

| Feature | Ni(0)/Ni(II) Cycle | Ni(I)/Ni(III) Cycle |

| Active Catalyst | Ni(0) Complex | Ni(I) Complex |

| Key Intermediates | Ni(0), Ar-Ni(II)-X | Ni(I), Ar-Ni(III)-X |

| Initiation Step | Oxidative Addition of Ar-X to Ni(0) | Oxidative Addition of Ar-X to Ni(I) |

| Product Formation | Reductive Elimination from Ni(II) | Reductive Elimination from Ni(III) |

| Common Reaction Types | Suzuki, Negishi, Kumada Couplings | Photoredox, Cross-Electrophile Couplings |

Mechanistic Pathways of Photochemical Reactions

The photochemical reactivity of this compound is influenced by the presence of both the bromofuran and pyridine moieties. The primary mechanistic pathway initiated by UV irradiation involves the homolytic cleavage of the carbon-bromine bond, which is generally the weakest bond in the molecule. rsc.orgresearchgate.net

Upon absorption of UV light, the molecule is promoted to an excited state. This excitation provides the energy necessary to break the C-Br bond, generating a 2-furyl radical intermediate and a bromine radical. This process is a common photochemical reaction for halogenated aromatic and heteroaromatic compounds. researchgate.net The fate of the resulting furyl radical is dependent on the reaction environment. In the presence of a hydrogen-donating solvent (like diethyl ether), the radical can abstract a hydrogen atom, leading to a debromination product. rsc.org Alternatively, if the reaction is conducted in an aromatic solvent such as benzene (B151609), the furyl radical can add to the aromatic ring, leading to the formation of a new carbon-carbon bond and yielding an aryl-substituted product after subsequent hydrogen atom loss. rsc.orgresearchgate.net

Another potential, though more complex, photochemical pathway is an intramolecular or intermolecular photocycloaddition. The pyridine and furan rings constitute a bis-aromatic system capable of undergoing cycloaddition reactions upon irradiation. rsc.org Mechanistically, this would involve the excitation of either the furan or pyridine ring, followed by a concerted or stepwise addition to the other ring in its ground state. Such reactions can lead to various cycloadducts, including [4+4] or [4+2] adducts. For example, the irradiation of pyridine and furan has been shown to result in complex cage-like structures through a series of cycloadditions and rearrangements. rsc.org The specific pathway and resulting products would be highly dependent on the irradiation wavelength and reaction conditions.

| Mechanistic Pathway | Key Intermediate | Primary Product Type | Influencing Factors |

| Photolytic C-Br Cleavage | 2-Furyl Radical | Debromination or Arylation | Solvent (Hydrogen Donor vs. Aromatic) |

| Photocycloaddition | Excited State Diene/Dienophile | Polycyclic Cage or Adduct | Irradiation Wavelength, Concentration |

Proposed Mechanisms for Multi-Step Condensation and Cycloaddition Reactions

The dual heterocyclic nature of this compound allows it to participate in a variety of multi-step condensation and cycloaddition reactions, where either the furan or the pyridine ring can be the reactive partner. The proposed mechanisms for these transformations are based on the fundamental reactivity of the individual heterocyclic systems.

Condensation Reactions: Multi-step condensation reactions typically involve the reaction of the pyridine nitrogen or an activated position on one of the rings with an aldehyde or other carbonyl compound. nih.gov A plausible mechanism could be initiated by the formation of an N-ylide from the pyridine ring. This pyridinium ylide can then act as a nucleophile in a condensation cascade. For instance, in a three-component reaction with an aldehyde and a β-ketonitrile, the ylide could initiate a sequence of Michael additions and cyclizations to form complex heterocyclic products like dihydrofurans or pyrans. researchgate.netfigshare.com The regioselectivity of such reactions would be dictated by the stability of the intermediates formed during the cascade. figshare.com

Cycloaddition Reactions: In cycloaddition reactions, the furan ring of this compound can act as a 4π electron diene in a [4+2] Diels-Alder reaction. When reacted with a suitable dienophile (e.g., an activated alkyne or alkene), the furan ring can form a bicyclic adduct. nih.gov The reaction proceeds via a concerted mechanism involving a single, cyclic transition state. The pyridine ring primarily acts as an electron-withdrawing substituent, influencing the reactivity of the furan diene.

Alternatively, the molecule can participate in 1,3-dipolar cycloadditions. If the pyridine nitrogen is quaternized and subsequently deprotonated, it can form a pyridinium ylide, which is a 1,3-dipole. This ylide can then react with a dipolarophile in a [3+2] cycloaddition to form a fused ring system, such as a pyrrolopyridazine. mdpi.com The mechanism is typically concerted and highly regioselective. mdpi.com Furthermore, transition metals can mediate cycloaddition pathways; for example, a nickel-catalyzed [4+2+1] cycloaddition could theoretically be employed, involving the formation of a nickel carbene intermediate that reacts with the furan and another unsaturated component. nih.gov

| Reaction Type | Role of this compound | Key Intermediate(s) | Resulting Structure |

| Multi-component Condensation | Pyridinium Ylide Precursor | Pyridinium Ylide, Michael Adduct | Highly Substituted Dihydrofurans/Pyrans |

| [4+2] Cycloaddition (Diels-Alder) | Diene (Furan Ring) | Cyclic Transition State | Bicyclic Ether Adduct |

| [3+2] Cycloaddition (1,3-Dipolar) | 1,3-Dipole (from Pyridine Ring) | Pyridinium Ylide | Fused Pyrrolopyridine Derivatives |

| Nickel-Catalyzed [4+2+1] Cycloaddition | Diene/Unsaturated Component | Nickel Carbene, Divinylcyclopropane | Seven-Membered Ring Systems |

Advanced Structural Elucidation and Spectroscopic Analysis of 3 5 Bromo 2 Furanyl Pyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-(5-Bromo-2-furanyl)-pyridine, 1D NMR (¹H and ¹³C) provides initial information on the number and chemical environment of protons and carbons. However, for a complete and unambiguous assignment, 2D-NMR techniques are essential.

2D-NMR Techniques for Connectivity and Proximity Determination (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments provide a wealth of information by correlating signals from different nuclei, allowing for the comprehensive mapping of the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would reveal correlations between adjacent protons on the pyridine (B92270) and furan (B31954) rings. For instance, H-4' would show a correlation to H-5', and H-3 would show a correlation to H-4.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J). This is crucial for connecting different parts of the molecule and identifying quaternary (non-protonated) carbons. For example, the proton on the furan ring (H-3) would show a correlation to the pyridine carbon it is attached to (C-3'), as well as to other nearby carbons, confirming the connectivity between the two rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and, as discussed below, for conformational analysis. Correlations would be expected between protons on the furan and pyridine rings that are in spatial proximity due to the molecule's preferred conformation.

Illustrative ¹H and ¹³C NMR Data for this compound: Disclaimer: The following data is hypothetical and for illustrative purposes.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Furan Ring | |||

| C-2 | - | ~155.0 | H-3, H-4', H-6' |

| H-3 | ~6.85 (d, J=3.5 Hz) | ~110.0 | C-2, C-4, C-5, C-3' |

| H-4 | ~6.50 (d, J=3.5 Hz) | ~113.0 | C-2, C-3, C-5 |

| C-5 | - | ~122.0 | H-3, H-4 |

| Pyridine Ring | |||

| C-2' | - | ~148.0 | H-4', H-6' |

| C-3' | - | ~133.0 | H-3, H-4', H-5' |

| H-4' | ~7.90 (dt) | ~138.0 | C-2', C-3', C-5', C-6' |

| H-5' | ~7.40 (dd) | ~124.0 | C-3', C-4', C-6' |

Advanced NMR Studies for Conformational Analysis

The single bond connecting the furan and pyridine rings allows for rotation, meaning the molecule can adopt different conformations. The relative orientation of the two rings is of significant interest. Advanced NMR techniques, particularly NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to investigate these conformational preferences in solution.

By measuring the intensity of NOE cross-peaks between specific protons on the furan ring and the pyridine ring, it is possible to determine their average spatial distance. For example, a strong NOE between the furan's H-3 and the pyridine's H-4' would suggest a conformation where these two protons are close in space. The absence of such a correlation would indicate a different preferred orientation. Computational modeling is often used in conjunction with NOE data to build a more complete picture of the molecule's conformational landscape.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule and for studying its fragmentation patterns. For this compound (C₉H₆BrNO), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units (M and M+2).

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. By analyzing the masses of the resulting fragment ions, a detailed fragmentation pathway can be proposed. This provides further structural confirmation.

Plausible Fragmentation Pathway for this compound:

Loss of Br•: The C-Br bond is relatively weak and can cleave to lose a bromine radical.

Loss of CO: Furan rings are known to fragment via the loss of carbon monoxide.

Cleavage of the inter-ring bond: The bond between the two heterocyclic rings can break, leading to fragments corresponding to the bromofuranyl cation or the pyridyl cation.

Pyridine Ring Fragmentation: The pyridine ring can undergo cleavage, often involving the loss of HCN.

Illustrative HRMS Fragmentation Data: Disclaimer: The following data is hypothetical and for illustrative purposes.

| m/z (calculated) | Formula | Description |

|---|---|---|

| 238.9682 | C₉H₆⁷⁹BrNO | [M]⁺ Molecular Ion |

| 240.9661 | C₉H₆⁸¹BrNO | [M+2]⁺ Molecular Ion |

| 159.0500 | C₉H₆NO⁺ | [M-Br]⁺ |

| 210.9733 | C₈H₆⁷⁹BrO⁺ | [M-HCN]⁺ |

| 131.0395 | C₈H₅O⁺ | [M-Br-HCN]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule in the solid state, providing accurate bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would confirm the planarity of the individual rings and determine the dihedral angle between the furan and pyridine rings in the solid state.

Absolute Configuration Determination

The parent compound, this compound, is achiral and therefore does not have an absolute configuration. However, if derivatives are synthesized that contain chiral centers (for example, by introducing a chiral substituent on either ring), X-ray crystallography on a single crystal of one enantiomer can be used to determine its absolute configuration, often through the use of anomalous dispersion effects.

Intermolecular Interactions and Crystal Packing Analysis

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated:

π-π Stacking: The aromatic furan and pyridine rings could stack on top of each other, which is a common stabilizing interaction in aromatic compounds.

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring.

C-H···π Interactions: Hydrogen atoms attached to one ring can interact with the π-electron cloud of a neighboring ring.

C-H···O/N Interactions: Weak hydrogen bonds could form between carbon-bound hydrogens and the furan oxygen or pyridine nitrogen atoms of nearby molecules.

Understanding these interactions is crucial for predicting the material properties of the compound, such as its melting point, solubility, and polymorphism.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

The vibrational modes of this compound can be categorized as follows:

Aromatic C-H Vibrations: Both the pyridine and furan rings contain C-H bonds. The C-H stretching vibrations are expected to appear in the region of 3100–3000 cm⁻¹. libretexts.orgorgchemboulder.com These frequencies are typically higher than those of aliphatic C-H bonds due to the sp² hybridization of the carbon atoms. orgchemboulder.com The C-H in-plane and out-of-plane bending vibrations occur at lower frequencies and are particularly sensitive to the substitution pattern on the rings.

Ring Stretching Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine and furan rings give rise to a series of characteristic bands in the 1600–1400 cm⁻¹ region. libretexts.orgorgchemboulder.com These bands are often complex due to the coupling of vibrations within the heteroaromatic systems. For pyridine derivatives, characteristic ring stretching modes are typically observed near 1600, 1585, 1500, and 1400 cm⁻¹. libretexts.orglibretexts.org

Furan-Specific Vibrations: The furan ring possesses unique vibrational modes, notably the C-O-C stretching vibration, which is anticipated to produce a strong band in the IR spectrum. Computational studies on furan and its derivatives help in assigning these specific modes. nih.govresearchgate.net

C-Br Vibration: The presence of the bromine atom is identified by the C-Br stretching vibration. For bromo-aromatic compounds, this mode typically appears in the lower frequency "fingerprint" region of the spectrum, generally between 690 and 515 cm⁻¹. libretexts.orglibretexts.org The precise position can be influenced by the electronic environment of the furan ring.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring of Origin | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine, Furan | Typically weak to medium intensity. Appears at a higher frequency than aliphatic C-H stretches. orgchemboulder.com |

| C=C / C=N Ring Stretch | 1600 - 1585 | Pyridine, Furan | Strong to medium intensity bands, characteristic of the aromatic ring systems. |

| C=C / C=N Ring Stretch | 1500 - 1400 | Pyridine, Furan | Multiple bands are often observed in this region due to complex ring vibrations. libretexts.org |

| C-H In-plane Bend | 1300 - 1000 | Pyridine, Furan | Can be weak and difficult to distinguish in complex molecules. |

| C-O-C Asymmetric Stretch | ~1250 | Furan | A characteristic and often strong band for furan and its derivatives. |

| C-H Out-of-plane Bend | 900 - 675 | Pyridine, Furan | Strong bands whose exact position is highly indicative of the ring substitution pattern. libretexts.org |

| C-Br Stretch | 690 - 515 | Furan | A medium to strong band in the low-frequency region, confirming the presence of bromine. libretexts.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy provides critical insights into the conjugated π-electron system of this compound. The molecule, consisting of two linked heteroaromatic rings, is expected to exhibit distinct absorption bands in the ultraviolet-visible (UV-Vis) region corresponding to electronic transitions between molecular orbitals.

The UV-Vis spectrum is anticipated to be dominated by intense π → π* transitions, characteristic of conjugated aromatic systems. The linkage of the pyridine and furan rings creates an extended π-system, which typically results in a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles, furan and pyridine. Studies on similar furo-pyridine systems have shown characteristic absorption bands in the 250 to 390 nm range. researchgate.net

The electronic transitions can be further understood by considering the nature of the constituent rings. Furan is an electron-rich π-excessive system, while pyridine is an electron-deficient π-deficient system. ucalgary.ca This electronic disparity can lead to intramolecular charge transfer (ICT) character in the electronic transitions, where electron density moves from the furan ring towards the pyridine ring upon photoexcitation. The bromine substituent, with its lone pairs of electrons, acts as an auxochrome and can further modulate the energy of the electronic transitions, often leading to additional red-shifting of the absorption bands.

Fluorescence spectroscopy probes the emission of light from the molecule after it has been excited to a higher electronic state. Conjugated, rigid molecules like this compound often exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The presence of the heavy bromine atom, however, can potentially decrease the fluorescence quantum yield through the "heavy-atom effect," which promotes intersystem crossing to the triplet state and reduces fluorescence.

The following table outlines the predicted electronic absorption characteristics for this compound, inferred from data on structurally related compounds.

| Transition Type | Expected λmax Range (nm) | Notes |

| π → π | 250 - 300 | Corresponds to transitions within the individual pyridine and furan ring systems. Similar compounds like 1-pyridin-3-yl-ethylamine (B1303624) show maxima around 258 nm. sielc.com |

| π → π (ICT) | 300 - 390 | An intense band resulting from the extended conjugation across the two rings, potentially with intramolecular charge transfer (ICT) character. The exact position is sensitive to solvent polarity. researchgate.net |

Theoretical and Computational Chemistry Investigations of 3 5 Bromo 2 Furanyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics